[3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate is a complex organic compound characterized by its unique thiazolidinylidene and furan-2-carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the furan-2-carboxylate group. Key reagents and conditions include:
Thiazolidinone formation: This step often involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound under basic conditions.
Furan-2-carboxylate introduction: The furan-2-carboxylate moiety is typically introduced via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the furan-2-carboxylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted furan-2-carboxylates.
Scientific Research Applications
Chemistry
In chemistry, [3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazolidinone core is known for exhibiting various biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It is being explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, [3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate stands out due to its unique combination of a thiazolidinone core and a furan-2-carboxylate moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H13NO4S2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H13NO4S2/c1-2-8-19-16(20)15(25-18(19)24)11-12-5-3-6-13(10-12)23-17(21)14-7-4-9-22-14/h2-7,9-11H,1,8H2/b15-11+ |
InChI Key |
ADXLGZXKXXNHBO-RVDMUPIBSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC(=O)C3=CC=CO3)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.